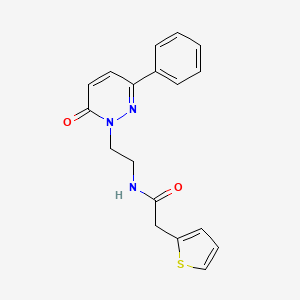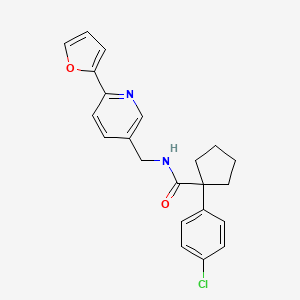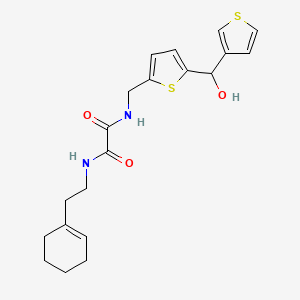
(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader category of chemical entities featuring chlorophenyl and furan components, often explored for their potential in various applications due to their unique structural and chemical properties. These compounds are of interest in material science, medicinal chemistry, and organic synthesis due to their versatile functional groups and reactivity.
Synthesis Analysis
Synthesis of related compounds often involves substitution reactions, amidation, Friedel-Crafts acylation, and condensation processes. For instance, synthesis approaches for similar compounds include the use of starting materials like piperidine-4-carboxylic acid and various chlorides or sulfonyl chlorides under specific conditions to achieve desired modifications and functional group incorporations (Zheng, 2010).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR, are pivotal in determining the molecular structure of synthesized compounds. These analyses reveal the conformation of the piperidine ring, the geometry around sulfur atoms, and the presence of intra- and intermolecular hydrogen bonding, which are crucial for understanding the compound's three-dimensional structure and reactivity (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like furan, chlorophenyl, and methanone. These groups participate in various chemical reactions, including nucleophilic addition and Michael-type reactions, providing a pathway for further chemical modifications and the synthesis of derivatives with potential biological activities (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be influenced by the molecular structure. Thermal analysis indicates stability over a specific temperature range, which is essential for storage and application considerations (Karthik et al., 2021).
Chemical Properties Analysis
The electronic structure, including HOMO-LUMO gap and molecular electrostatic potential maps, provides insights into the compound's reactivity, identifying reactive sites for further chemical reactions or binding interactions. These properties are critical for designing compounds with desired chemical reactivity or biological activity (Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methodologies : The synthesis of compounds with structural similarities to (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves complex synthetic routes, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the preparation of piperidine derivatives from piperidine-4-carboxylic acid and ethyl carbonochloridate demonstrates a methodological approach with a reasonable overall yield, highlighting the synthesis process's efficiency and the structures' confirmation through NMR spectroscopy (Zheng Rui, 2010).
Crystal and Molecular Structure : The characterization of crystal and molecular structures provides critical insights into the compound's properties. For instance, studies on compounds with chlorophenyl and piperidinyl groups have elucidated the geometry, hydrogen bonding, and intermolecular interactions through X-ray diffraction and spectroscopic techniques, revealing detailed structural information that aids in understanding the compound's physical and chemical behavior (B. Revathi et al., 2015).
Biological Evaluation and Applications
Antimicrobial Activity : Derivatives structurally related to (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of furan and nitrophenyl groups, alongside the piperidine moiety, has shown promising antimicrobial properties. Microwave-assisted synthesis techniques have enhanced the yield and environmental friendliness of these processes, demonstrating the compounds' potential as leads for developing new antimicrobial agents (P. Ravula et al., 2016).
Thermal and Optical Studies : Research on derivatives with similar structural motifs includes thermal, optical, and structural studies alongside theoretical calculations to explore the compounds' properties. Such studies provide a foundation for understanding the materials' stability and electronic properties, contributing to the development of new materials with potential applications in various fields, including optoelectronics and materials science (C. S. Karthik et al., 2021).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNMZOPWHMVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)


![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)
![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)
